molecular formula C11H13NO3 B8216408 Benzyl (2-hydroxycyclopropyl)carbamate

Benzyl (2-hydroxycyclopropyl)carbamate

Cat. No.: B8216408
M. Wt: 207.23 g/mol
InChI Key: SBIIQLWBTBQKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxycyclopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-hydroxycyclopropylamine under mild conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation to remove any protecting groups and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-hydroxycyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl (2-hydroxycyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2-hydroxycyclopropyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of acetylcholinesterase, which is crucial in neurotransmission .

Comparison with Similar Compounds

  • Benzyl (2-oxopropyl)carbamate
  • Benzyl (2-aminocyclopropyl)carbamate
  • Benzyl (2-hydroxypropyl)carbamate

Comparison: Benzyl (2-hydroxycyclopropyl)carbamate is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in applications where such properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

benzyl N-(2-hydroxycyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-9(10)12-11(14)15-7-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIIQLWBTBQKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.